Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate
Overview
Description
Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate is an organic compound with the molecular formula C15H20O6. This compound features a trimethoxyphenyl group, which is known for its presence in various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate can be synthesized through several synthetic routes. One common method involves the esterification of 3,4,5-trimethoxybenzoylacetate with ethanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants for several hours to achieve a high yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of catalysts and controlled temperature conditions ensures a consistent and high-quality product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which play critical roles in cell division and stress response. This inhibition can lead to anti-cancer effects by disrupting the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-oxo-4-(2,3,4-trimethoxyphenyl)butanoate
- Ethyl 3-oxo-4-(3,4-dimethoxyphenyl)butanoate
- Ethyl 3-oxo-4-(3,5-dimethoxyphenyl)butanoate
Uniqueness
Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate is unique due to the presence of three methoxy groups on the phenyl ring, which enhances its biological activity and specificity compared to similar compounds with fewer methoxy groups .
Properties
IUPAC Name |
ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O6/c1-5-21-14(17)9-11(16)6-10-7-12(18-2)15(20-4)13(8-10)19-3/h7-8H,5-6,9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGNMQVDKLQLIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC(=C(C(=C1)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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